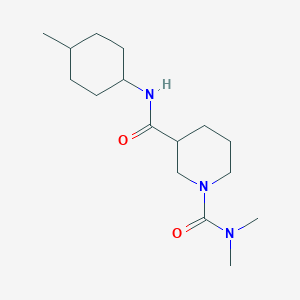
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT is a γ-secretase inhibitor that blocks the cleavage of amyloid precursor protein (APP) and Notch, which are involved in the pathogenesis of Alzheimer's disease and cancer, respectively.
Wirkmechanismus
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide blocks the cleavage of APP and Notch by inhibiting the activity of γ-secretase, which is a membrane-bound protease that cleaves type I transmembrane proteins. The cleavage of APP by γ-secretase generates amyloid β-peptide (Aβ), which is a major component of the amyloid plaques found in the brains of Alzheimer's disease patients. The cleavage of Notch by γ-secretase generates the Notch intracellular domain (NICD), which translocates to the nucleus and regulates gene expression.
Biochemical and Physiological Effects
This compound has been shown to decrease the production of Aβ in vitro and in vivo. It has also been shown to decrease the proliferation and survival of cancer cells that depend on Notch signaling for their growth. In addition, this compound has been shown to affect stem cell differentiation and regeneration by modulating Notch signaling.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a potent and selective inhibitor of γ-secretase. It has been widely used in scientific research to study the role of Notch signaling in various physiological and pathological processes. However, this compound has some limitations for lab experiments. It can affect the activity of other proteases that cleave type I transmembrane proteins, such as ADAM10 and ADAM17. In addition, this compound can have off-target effects on other signaling pathways, such as Wnt signaling.
Zukünftige Richtungen
There are several future directions for the research on 1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide. One direction is to develop more potent and selective inhibitors of γ-secretase that can overcome the limitations of this compound. Another direction is to study the role of Notch signaling in the pathogenesis of other diseases, such as cardiovascular diseases and autoimmune diseases. In addition, the use of this compound in combination with other drugs, such as chemotherapy agents, may provide new therapeutic strategies for cancer treatment. Finally, the development of new delivery methods for this compound, such as nanoparticles and liposomes, may improve its efficacy and reduce its side effects.
Synthesemethoden
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide can be synthesized using a three-step reaction. The first step involves the reaction of 4-methyl-2-thiazolamine with 1,3-dichloro-4-(4-methyl-2-thiazolyl)benzene to form this compound intermediate. The second step involves the reduction of the intermediate with sodium borohydride to form the this compound precursor. The final step involves the reaction of the this compound precursor with trifluoroacetic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been widely used in scientific research as a γ-secretase inhibitor. It has been shown to block the cleavage of APP and Notch, which are involved in the pathogenesis of Alzheimer's disease and cancer, respectively. This compound has also been used to study the role of Notch signaling in the development of the nervous system, cardiovascular system, and immune system. In addition, this compound has been used to study the role of Notch signaling in stem cell differentiation and regeneration.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2S/c1-9-8-24-16(19-9)20-14(22)13-3-2-6-21(13)15(23)10-4-5-11(17)12(18)7-10/h4-5,7-8,13H,2-3,6H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDXDVJXPNBWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCN2C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517684.png)


![4-[2-(4-Pyrrol-1-ylphenyl)acetyl]piperazin-2-one](/img/structure/B7517706.png)

![1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7517725.png)
![4-[1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]piperazin-2-one](/img/structure/B7517729.png)




